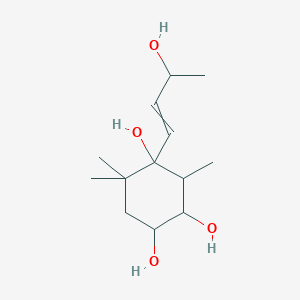

Megastigm-7-ene-3,4,6,9-tetrol

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-hydroxybut-1-enyl)-3,5,5-trimethylcyclohexane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-8(14)5-6-13(17)9(2)11(16)10(15)7-12(13,3)4/h5-6,8-11,14-17H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTQJVUEKCNRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(C1(C=CC(C)O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Megastigm-7-ene-3,4,6,9-tetrol: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural product Megastigm-7-ene-3,4,6,9-tetrol, a C13-norisoprenoid that has been isolated from various plant sources. This document details its discovery, key natural sources, and methods for its isolation and structural elucidation. Furthermore, it explores the biological activity of related megastigmane derivatives, with a particular focus on their inhibitory effects on the NF-κB signaling pathway, a critical regulator of inflammation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Megastigmanes are a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids. They are widely distributed in the plant kingdom and contribute to the characteristic aromas of many fruits, flowers, and beverages, including tea. This compound is a specific member of this family, characterized by a tetrol-substituted cyclohexene (B86901) ring. Its discovery and the subsequent identification of its natural sources have opened avenues for investigating its potential biological activities.

Discovery and Natural Sources

This compound, with the chemical formula C13H24O4 and CAS number 180164-14-1, has been identified in several plant species. The initial discovery and isolation of a stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, was from Desmos cochinchinensis var. fulvescens. This compound has also been isolated from Apollonias barbujana.

In addition to the aglycone form, related megastigmane glycosides have been found in a variety of other plants, including the leaves of tea (Camellia sinensis) and the bark and leaves of Alstonia scholaris. The presence of these compounds across different plant families suggests a conserved biosynthetic pathway and potentially important ecological or physiological roles.

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Plant Source | Plant Part | Reference |

| 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol | Desmos cochinchinensis var. fulvescens | Not Specified | [1][2][3] |

| This compound | Apollonias barbujana | Not Specified | [4] |

| Megastigmane Glycosides | Alstonia scholaris | Bark, Leaves | [5] |

| Megastigmane Glycosides | Camellia sinensis (Tea) | Leaves |

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound and its glycosides from plant material typically follows a general workflow involving extraction, fractionation, and chromatography.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in MS/MS can provide additional structural information.

Table 2: Spectroscopic Data for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 36.8 | 1.25 (m), 1.50 (m) |

| 2 | 48.9 | 1.75 (m) |

| 3 | 71.2 | 3.80 (m) |

| 4 | 74.5 | 3.50 (d, 9.0) |

| 5 | 54.2 | 1.60 (m) |

| 6 | 76.8 | 4.20 (br s) |

| 7 | 130.5 | 5.65 (dd, 15.5, 6.5) |

| 8 | 135.2 | 5.75 (dd, 15.5, 6.0) |

| 9 | 68.5 | 4.30 (dq, 6.5, 6.0) |

| 10 | 23.5 | 1.20 (d, 6.5) |

| 11 | 22.8 | 0.95 (s) |

| 12 | 24.1 | 1.05 (s) |

| 13 | 19.8 | 0.90 (s) |

Note: Specific assignments and values may vary slightly depending on the solvent and instrument used.

Biological Activity: Inhibition of the NF-κB Signaling Pathway

While the specific biological activities of this compound are still under investigation, related megastigmane derivatives have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Megastigmane derivatives have been shown to interfere with this pathway, thereby reducing the production of inflammatory mediators.

Experimental Protocol: NF-κB Luciferase Reporter Assay

To quantify the inhibitory effect of megastigmane derivatives on NF-κB activation, a luciferase reporter assay is commonly employed. This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of an NF-κB response element.

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

TNF-α (or other NF-κB activator)

-

Megastigmane derivative (test compound)

-

Luciferase Assay Reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the megastigmane derivative. Incubate for 1 hour.

-

Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Remove the medium and add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: The inhibitory activity is calculated as the percentage reduction in luciferase activity in the presence of the test compound compared to the TNF-α-stimulated control.

Conclusion and Future Directions

This compound and its related glycosides represent a promising class of natural products with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. The demonstrated inhibition of the NF-κB signaling pathway by megastigmane derivatives provides a solid foundation for further investigation.

Future research should focus on:

-

The complete stereochemical elucidation of this compound from various natural sources.

-

Quantitative analysis of the compound's abundance in different plant species and tissues.

-

In-depth investigation of the specific molecular targets of this compound within the NF-κB pathway.

-

Preclinical evaluation of its efficacy and safety in animal models of inflammatory diseases.

This technical guide provides a comprehensive summary of the current knowledge on this compound and aims to facilitate further research and development in this exciting area of natural product science.

References

physical and chemical properties of Megastigm-7-ene-3,4,6,9-tetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a sesquiterpenoid natural product that has been isolated from plant sources, including Apollonias barbujana and Desmos cochinchinensis var. fulvescens Ban. As a member of the megastigmane class of compounds, which are known for their diverse biological activities, this molecule holds potential for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with representative experimental protocols and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₄ | [1][2] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| CAS Number | 180164-14-1 | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details |

| ¹H NMR | The structure of a stereoisomer, 5αH-megastigm-7-ene-3α,4α,6β,9‐tetrol, was elucidated using 1D and 2D NMR, but specific chemical shift data for the title compound is not publicly available. |

| ¹³C NMR | As with ¹H NMR, the structure of a stereoisomer has been confirmed by ¹³C NMR, but the specific spectral data for this compound is not available. |

| Mass Spectrometry | High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular formula C₁₃H₂₄O₄. However, specific fragmentation patterns are not documented in available literature. |

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of this compound are not extensively published. However, the following sections provide representative methodologies for the extraction of terpenoids from plant material and their subsequent analysis, which would be applicable to this compound.

General Protocol for Extraction and Isolation of Terpenoids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of terpenoids, like this compound, from plant sources.

-

Preparation of Plant Material: The plant material (e.g., leaves and stems of Apollonias barbujana) is collected and air-dried. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

General Protocol for Structural Elucidation

The following outlines the standard spectroscopic techniques used for the structural elucidation of natural products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to determine the connectivity between protons (COSY), directly attached proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which allows for the complete assignment of the molecular structure.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular formula of the compound by providing a highly accurate mass measurement.

-

Tandem Mass Spectrometry (MS/MS): Provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation.

-

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of megastigmane derivatives has been reported to possess various biological activities, most notably anti-inflammatory effects.

Anti-inflammatory Activity

Studies on related megastigmane compounds have demonstrated their ability to inhibit the production of pro-inflammatory mediators. This anti-inflammatory action is often attributed to the modulation of key signaling pathways involved in the inflammatory response.

Putative Signaling Pathway: Inhibition of NF-κB

A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Based on studies of related megastigmane derivatives, a plausible mechanism of action for this compound is the inhibition of NF-κB activation.

Pathway Description:

-

Activation: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

-

Signal Transduction: This binding event triggers a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex.

-

IκB Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα releases the NF-κB (typically a heterodimer of p50 and p65 subunits), which is then free to translocate from the cytoplasm into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and enzymes.

-

Proposed Inhibition: It is hypothesized that this compound, like other related megastigmane derivatives, may inhibit the IKK complex. This would prevent the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion and Future Directions

This compound is a natural product with a chemical scaffold that suggests potential biological activity, particularly in the realm of anti-inflammatory therapeutics. While its physical and chemical properties are not yet fully characterized in publicly accessible literature, this guide provides a foundational understanding of the compound based on available data and knowledge of related molecules.

Future research should focus on:

-

The complete structural elucidation of this compound, including the acquisition and publication of detailed NMR and mass spectrometry data.

-

The determination of its key physical properties, such as melting point.

-

In-depth investigation into its biological activities, including validation of its anti-inflammatory effects and exploration of other potential therapeutic applications.

-

Elucidation of the precise molecular mechanisms underlying its biological activities, including confirmation of its effects on the NF-κB signaling pathway and other relevant cellular targets.

Such studies will be crucial in unlocking the full therapeutic potential of this and other related megastigmane derivatives.

References

An In-depth Technical Guide to Megastigm-7-ene-3,4,6,9-tetrol (CAS: 180164-14-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigm-7-ene-3,4,6,9-tetrol, with the CAS number 180164-14-1, is a naturally occurring megastigmane-type norisoprenoid. This technical guide provides a comprehensive overview of its chemical properties, natural sources, and the experimental protocols for its isolation and characterization. While specific biological activities and signaling pathway modulations for this particular tetrol are not extensively documented in publicly available literature, this guide summarizes the known biological context of related compounds from its source organisms, Apollonias barbujana and Desmos cochinchinensis. All available quantitative data has been compiled, and experimental workflows are detailed to support further research and development efforts.

Chemical Properties and Structure Elucidation

This compound is a C13 norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids. Its structure was first elucidated through detailed spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 180164-14-1 | Commercial Suppliers |

| Molecular Formula | C₁₃H₂₄O₄ | [1] |

| Molecular Weight | 244.33 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |

| Natural Sources | Apollonias barbujana, Desmos cochinchinensis var. fulvescens Ban | [2][3] |

The structural determination of this compound, specifically the isomer 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol, was accomplished using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The relative configurations of the molecule were established through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments[3].

Experimental Protocols

Isolation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol from Desmos cochinchinensis

The following is a generalized protocol based on the phytochemical investigation of Desmos cochinchinensis var. fulvescens Ban, which led to the isolation of this compound[3].

dot

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Collection and Preparation: The leaves of Desmos cochinchinensis var. fulvescens Ban are collected, air-dried, and pulverized.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanolic extract.

-

Fractionation: The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the target compound (likely the more polar fractions such as EtOAc or n-BuOH) is subjected to multiple steps of column chromatography.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: Further purification is often achieved using size-exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol.

-

-

Final Purification: Final purification to yield the pure compound may involve preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons.

-

NOESY: Nuclear Overhauser Effect Spectroscopy is employed to determine the spatial proximity of protons, which is crucial for assigning the relative stereochemistry of the molecule[3].

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.

Biological Activity and Potential Signaling Pathways

As of this review, there is a lack of specific, quantitative biological activity data for this compound in the public domain. However, the genus Desmos, from which this compound was isolated, is known to produce a variety of bioactive constituents.

Extracts and isolated compounds from Desmos species have been reported to exhibit a range of biological activities, including:

-

Cytotoxic effects[3]

-

Antimicrobial properties[3]

-

Antioxidative effects[3]

-

Anti-inflammatory activities[3]

dot

Caption: Logical workflow for investigating the bioactivity of this compound.

Given that other constituents of Desmos species have shown cytotoxic and anti-inflammatory properties, it is plausible that this compound could be investigated for similar activities. For instance, compounds from this genus have been found to inhibit the NFAT (Nuclear Factor of Activated T-cells) transcription factor, a key player in immune responses[3]. Future research could explore the effect of this tetrol on inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Conclusion and Future Directions

This compound is a structurally characterized natural product with potential for further biological investigation. The detailed experimental protocols for its isolation and characterization are available through the primary literature, providing a solid foundation for obtaining this compound for further studies. While its specific bioactivities are yet to be thoroughly explored, the known pharmacological profile of its source genus suggests that it may possess valuable cytotoxic and anti-inflammatory properties. Future research should focus on the targeted biological screening of this compound and the elucidation of its mechanism of action and potential modulation of key signaling pathways relevant to human diseases.

References

Unveiling the Bioactive Potential of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide for Researchers

Introduction: Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane, a class of C13-norisoprenoids derived from the degradation of carotenoids. While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader family of megastigmane glycosides and their derivatives has been the subject of significant scientific investigation. These studies have revealed a range of promising biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects. This technical guide provides an in-depth overview of the known biological activities of structurally related megastigmane compounds, offering a predictive framework for the potential therapeutic applications of this compound. This document is intended for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this compound class.

Known Biological Activities of Megastigmane Derivatives

The primary biological activities attributed to megastigmane derivatives are anti-inflammatory and cytotoxic effects. The following sections summarize the available quantitative data and key findings for compounds structurally related to this compound.

Anti-Inflammatory Activity

Several studies have demonstrated the potent anti-inflammatory properties of megastigmane glycosides. A common experimental model involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. In this model, the production of nitric oxide (NO), a key inflammatory mediator, is measured.

Table 1: Inhibitory Activity of Megastigmane Derivatives on NO Production in LPS-Stimulated RAW264.7 Cells

| Compound | IC50 (µM) | Reference |

| Streilicifoloside E | 26.33 | [1][2] |

| Platanionoside D | 21.84 | [1][2] |

| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1′′→4′)-β-D-glucopyranoside | 42.3 - 61.7 | [3] |

| Other known analogues (3, 7, and 8 from the study) | 42.3 - 61.7 | [3] |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the nitric oxide production.

Beyond the inhibition of NO, some megastigmane compounds have been shown to modulate the expression of other inflammatory markers. For instance, streilicifoloside E and platanionoside D were found to decrease the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in a dose-dependent manner.[1] Furthermore, some megastigmane compounds have demonstrated immunomodulatory effects by inhibiting the secretion of the pro-inflammatory cytokine IL-1β and increasing the secretion of the anti-inflammatory cytokine IL-10 in LPS-activated RAW264.7 cells.

Cytotoxic Activity

The cytotoxic potential of megastigmane derivatives against various cancer cell lines has also been explored. While specific IC50 values for this compound are not available, related compounds have shown activity.

Table 2: Cytotoxic Activity of Megastigmane-Related Compounds

| Compound/Extract | Cell Line | Activity Noted | Reference |

| Diethylether extract containing C13 megastigmane derivatives | P388 murine lymphocytic leukemia | Cytotoxic | |

| Diethylether extract containing C13 megastigmane derivatives | MOLT4 human leukemia | Cytotoxic | |

| Diethylether extract containing C13 megastigmane derivatives | KB human nasopharynx cancer | Cytotoxic | |

| Diethylether extract containing C13 megastigmane derivatives | SW620 human colon adenocarcinoma | Cytotoxic | |

| Lythracin D2 (an ellagitannin isolated alongside a new megastigmane) | HSC-2, HSC-4, Ca9-22 (oral squamous carcinoma) | More cytotoxic to cancer cells than normal oral cells | [4] |

| Pedunculagin (an ellagitannin isolated alongside a new megastigmane) | HSC-2, HSC-4, Ca9-22 (oral squamous carcinoma) | More cytotoxic to cancer cells than normal oral cells | [4] |

Signaling Pathways

The anti-inflammatory effects of some megastigmane derivatives have been linked to the modulation of key signaling pathways. Notably, the aglycone β-damascenone has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[2]

Figure 1: Proposed mechanism of NF-κB signaling pathway inhibition by β-damascenone.

Experimental Protocols

To facilitate further research into the anti-inflammatory potential of this compound, a generalized experimental protocol for assessing the inhibition of nitric oxide production in LPS-stimulated macrophages is provided below. This protocol is based on methodologies commonly cited in the literature for testing megastigmane derivatives.

Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide Production

1. Cell Culture:

-

Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (e.g., MTT Assay):

-

Prior to the anti-inflammatory assay, determine the cytotoxicity of this compound on RAW264.7 cells.

-

Seed cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine non-toxic concentrations for the subsequent experiments.

3. Nitric Oxide (NO) Production Assay:

-

Seed RAW264.7 cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-only control.

4. Data Analysis:

-

Plot the percentage of inhibition against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NO production.

Figure 2: A generalized experimental workflow for assessing the anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently limited, the data available for structurally related megastigmane derivatives strongly suggest its potential as a bioactive compound. The anti-inflammatory and cytotoxic properties observed in this class of molecules warrant further investigation of this compound.

Future research should focus on:

-

In vitro screening: Evaluating the anti-inflammatory, cytotoxic, and antioxidant activities of this compound using a panel of relevant cell-based assays.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Assessing the efficacy and safety of this compound in animal models of inflammation and cancer.

The information presented in this technical guide provides a solid foundation for initiating such research endeavors and unlocking the therapeutic potential of this and other megastigmane compounds.

References

- 1. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmanes, a class of C13-norisoprenoids derived from the oxidative degradation of carotenoids, are widely distributed in the plant kingdom and have garnered significant interest for their diverse biological activities.[1][2] This technical guide focuses on Megastigm-7-ene-3,4,6,9-tetrol and its derivatives, providing a comprehensive overview of their chemical structures, natural sources, and pharmacological properties, with a particular emphasis on their anti-inflammatory and cytotoxic effects. Detailed experimental protocols for isolation, characterization, and biological evaluation are presented, alongside signaling pathway diagrams to elucidate their mechanisms of action. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the megastigmane scaffold.

Introduction to Megastigmanes

Megastigmanes are a diverse group of natural products characterized by a 13-carbon skeleton.[1] They are biosynthesized in plants through the enzymatic cleavage of carotenoids.[3] The core structure of megastigmanes can be extensively modified through oxidation, reduction, and glycosylation, leading to a wide array of derivatives with varied biological activities. This compound is a representative member of this class, found in plants such as Apollonias barbujana and Desmos cochinchinensis var. fulvescens Ban.[4][5] These compounds have shown promise as anti-inflammatory, cytotoxic, and neuroprotective agents, making them attractive candidates for drug discovery programs.[6]

Chemical Structures and Derivatives

The fundamental structure of this compound features a cyclohexane (B81311) ring with multiple hydroxyl substitutions and an unsaturated side chain. Variations in the stereochemistry and the presence of additional functional groups or glycosidic linkages give rise to a multitude of derivatives.

Table 1: Representative Megastigmane Glycoside Derivatives and Their Natural Sources

| Compound Name | Natural Source | Reference |

| Streilicifoloside E | Streblus ilicifolius | [7] |

| Platanionoside D | Streblus ilicifolius | [7] |

| Gusanlungionoside C | Epipremnum pinnatum | [8] |

| Citroside A | Epipremnum pinnatum | [8] |

| Alangionosides G-M | Alangium premnifolium | [9] |

| Sauroposide | Sauropus androgynus | [10] |

Biological Activities

This compound derivatives and related megastigmane glycosides exhibit a range of pharmacological effects, with anti-inflammatory and cytotoxic activities being the most prominent.

Anti-inflammatory Activity

The anti-inflammatory properties of megastigmane derivatives are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[7][11] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][11]

Table 2: Anti-inflammatory Activity of Megastigmane Glycosides

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Streilicifoloside E | NO Inhibition | RAW264.7 | 26.33 | [7] |

| Platanionoside D | NO Inhibition | RAW264.7 | 21.84 | [7] |

Cytotoxic Activity

Several megastigmane derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Table 3: Cytotoxic Activity of Representative Megastigmane Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Unnamed Megastigmane Glucoside | HeLa | 14.8 | [5] |

| Unnamed Megastigmane Glucoside | HeLa | 51.6 | [5] |

| Unnamed Megastigmane Glucoside | HeLa | 81.6 | [5] |

| Lythracin D2 | HSC-2, HSC-4, Ca9-22 | Not specified, but noted as cytotoxic | [12] |

| Pedunculagin | HSC-2, HSC-4, Ca9-22 | Not specified, but noted as cytotoxic | [12] |

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many megastigmane derivatives are mediated through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Megastigmane compounds can interfere with this cascade, often by preventing the degradation of IκBα and subsequently inhibiting the nuclear translocation of p65.[7]

Caption: NF-κB Signaling Pathway and Inhibition by Megastigmane Derivatives.

Experimental Protocols

General Isolation Protocol for Megastigmane Glycosides

A general workflow for the isolation of megastigmane glycosides from plant material is outlined below. This protocol is a composite based on methodologies described in the literature and may require optimization for specific plant species and target compounds.[12][13]

Caption: General workflow for the isolation of megastigmane glycosides.

Methodology:

-

Extraction: Air-dried and powdered plant material is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Megastigmane glycosides are typically enriched in the n-BuOH fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of chloroform-methanol or methanol-water, respectively, to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on an ODS column to afford the pure megastigmane glycosides.

-

Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells, a common method for assessing in vitro anti-inflammatory activity.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: The plates are incubated for another 24 hours.

-

Griess Assay: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Synthesis and Future Perspectives

While the isolation of megastigmane derivatives from natural sources is well-documented, information regarding their total synthesis is less common in the literature. The development of efficient synthetic routes would be highly beneficial for producing larger quantities of these compounds for further biological evaluation and for the generation of novel analogs with improved potency and pharmacokinetic properties.

Future research should focus on:

-

A systematic exploration of the structure-activity relationships (SAR) of this compound derivatives to identify key structural features for optimal biological activity.

-

Elucidation of the detailed molecular mechanisms of action, including the identification of specific protein targets.

-

In vivo studies to evaluate the efficacy and safety of promising lead compounds in animal models of inflammatory diseases and cancer.

-

Development of synthetic strategies to enable the production of these compounds on a larger scale.

Conclusion

This compound derivatives and related megastigmane compounds represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and oncology. This guide provides a comprehensive overview of the current knowledge on these compounds and offers detailed protocols to facilitate further research. Continued investigation into this fascinating family of natural products is warranted and may lead to the development of novel and effective therapeutic agents.

References

- 1. C13-Norisoprenoid megastigmanes: Biosynthesis, classification, natural sources, biological activities, and structure-activity relationship - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | CAS:180164-14-1 | Manufacturer ChemFaces [chemfaces.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 9. Alangionosides G-M: glycosides of megastigmane derivatives from the leaves of Alangium premnifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT (Assay protocol [protocols.io]

Megastigmane Glycosides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Isolation, Bioactivities, and Mechanistic Insights

Introduction

Megastigmane glycosides, a class of C13-norisoprenoids derived from the degradation of carotenoids, are widely distributed throughout the plant kingdom.[1][2][3][4] These structurally diverse molecules have garnered significant attention from the scientific community due to their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics.[1][2][3] This technical guide provides a comprehensive overview of megastigmane glycosides, covering their isolation and purification, structural elucidation, key biological activities with a focus on anti-inflammatory and hepatoprotective effects, and the underlying signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental protocols, and visual representations of complex processes.

Isolation and Structural Elucidation

The isolation and structural characterization of megastigmane glycosides from natural sources is a critical first step in their investigation. A general workflow for this process is outlined below.

General Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of megastigmane glycosides.

Detailed Experimental Protocols

1. Extraction and Preliminary Fractionation:

-

Plant Material: Air-dried and powdered plant material (e.g., 1 kg of leaves) is macerated with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 3 x 72 hours).

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Megastigmane glycosides are typically enriched in the n-BuOH fraction.

2. Chromatographic Purification:

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol (CHCl3-MeOH) or dichloromethane-methanol (CH2Cl2-MeOH).

-

Further Separation: Fractions containing megastigmane glycosides, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using octadecylsilyl (ODS) column chromatography with a methanol-water (MeOH-H2O) gradient or size-exclusion chromatography on Sephadex LH-20.

-

Final Purification: Final purification to yield individual compounds is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation:

The structures of isolated megastigmane glycosides are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the aglycone and sugar moieties.[5][6][7] The anomeric proton signals in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum are characteristic of the sugar units and their linkage.

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of the aglycone is often determined by comparing the experimental CD spectrum with that of known compounds or by applying empirical rules such as Snatzke's sector rule.[8]

Biological Activities of Megastigmane Glycosides

Megastigmane glycosides exhibit a wide array of biological activities, with anti-inflammatory and hepatoprotective effects being among the most promising.[1][2][3]

Anti-inflammatory Activity

Several megastigmane glycosides have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[9][10][11]

Table 1: Anti-inflammatory Activity of Selected Megastigmane Glycosides

| Compound | Source | Assay System | Target | IC50 (µM) | Reference |

| Streilicifoloside E | Streblus ilicifolius | LPS-induced RAW264.7 cells | NO production | 26.33 | [10] |

| Platanionoside D | Streblus ilicifolius | LPS-induced RAW264.7 cells | NO production | 21.84 | [10] |

| Urenalobaside C | Urena lobata | LPS-induced RAW264.7 cells | NO production | 53.7 ± 1.0 | [12] |

| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | Nicotiana tabacum | LPS-induced RAW264.7 cells | NO production | 42.3 | [13] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment. The IC50 value is determined from the dose-response curve.

Hepatoprotective Activity

Megastigmane glycosides have also shown potential in protecting the liver from damage induced by toxins.[1][2][3] This activity is often linked to their antioxidant properties.[14]

Table 2: Hepatoprotective and Antioxidant Activities of Megastigmane Glycosides

| Compound/Extract | Source | Assay System | Activity | Result | Reference |

| Megastigmane Glycoside Fraction | Hosta plantaginea | DPPH radical scavenging | Antioxidant | Significant scavenging activity | [14] |

| Unnamed Megastigmane Glycoside | Dichrocephala benthamii | MTT assay on HepG-2 cells | Cytotoxicity (as a measure of protection) | Weak activity | [15][16] |

Experimental Protocol: In Vitro Hepatoprotective Assay (MTT Assay)

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated until they reach confluence.

-

Induction of Damage and Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours) before being exposed to a hepatotoxic agent, such as carbon tetrachloride (CCl4) or tert-butyl hydroperoxide (t-BHP), for a further incubation period (e.g., 24 hours).

-

MTT Assay: The cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The formazan (B1609692) crystals formed are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control cells (untreated and not exposed to the toxin).

Signaling Pathway Modulation

The anti-inflammatory effects of megastigmane glycosides are often mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[10]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and various interleukins.[1][2][3][4][5] Some megastigmane glycosides have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[10]

Caption: Proposed mechanism of anti-inflammatory action of megastigmane glycosides via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Megastigmane glycosides represent a valuable class of natural products with significant therapeutic potential, particularly in the areas of inflammation and liver disease. This guide has provided a comprehensive overview of the current state of research, from isolation and characterization to biological evaluation and mechanistic insights.

Future research should focus on:

-

Standardization of Isolation and Analytical Methods: Developing standardized protocols will improve the reproducibility of research findings.

-

Expansion of Bioactivity Screening: Investigating the full therapeutic potential of this class of compounds against a wider range of diseases.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by different megastigmane glycosides.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of megastigmane glycosides to optimize their potency and selectivity.

-

Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and eventually clinical trials to translate these findings into novel therapies.

By addressing these areas, the scientific community can unlock the full potential of megastigmane glycosides for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review on megastigmane glycosides: Sources, bioactivities, and 13C NMR spectroscopic data (2024) | Reham M. Samra [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. phcog.com [phcog.com]

- 10. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Megastigmane glycosides from Urena lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo antioxidative and hepatoprotective activity of aqueous extract of Cortex Dictamni - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. phcogj.com [phcogj.com]

- 16. Megastigmane glucosides isolated from Dichrocephala benthamii - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Megastigm-7-ene-3,4,6,9-tetrol and the Phytochemical Landscape of Apollonias barbujana

Megastigm-7-ene-3,4,6,9-tetrol: A Profile

Megastigmanes are a class of C13 norisoprenoids derived from the degradation of carotenoids. They are found in a variety of plants and are known for their diverse chemical structures and biological activities. This compound is a polyhydroxylated megastigmane.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₄O₄ |

| Molecular Weight | 244.33 g/mol |

| CAS Number | 180164-14-1 |

| Chemical Structure | Awaiting definitive structural elucidation from Apollonias barbujana |

Biological Activity:

While the specific biological activities of this compound have not been extensively reported, megastigmane glycosides, in general, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities. Further research is necessary to determine the specific bioactivities of this particular compound.

General Experimental Protocol for the Isolation and Characterization of Megastigmane Glycosides from Plant Material

The following is a representative protocol for the isolation and characterization of megastigmane glycosides. This is a generalized methodology and would require optimization for a specific plant matrix.

2.1. Extraction

-

Plant Material Preparation: Air-dry the leaves and stems of the plant material at room temperature and grind into a coarse powder.

-

Solvent Extraction: Macerate the powdered plant material with methanol (B129727) (MeOH) at room temperature for 72 hours. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to yield respective fractions.

-

Column Chromatography: Subject the EtOAc fraction, which is likely to contain polar glycosides, to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

2.3. Purification

-

Sephadex Column Chromatography: Further purify the fractions obtained from silica gel chromatography using a Sephadex LH-20 column with methanol as the eluent to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water.

2.4. Structure Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores in the molecule.

Phytochemical Composition of Apollonias barbujana

While the presence of this compound in Apollonias barbujana is not definitively established in the scientific literature, other studies have identified a range of bioactive compounds, particularly polyphenols.

A study on the antioxidant capacity of Macaronesian traditional medicinal plants identified several flavonoids and other phenolic compounds in the leaf extracts of Apollonias barbujana.

Table 2: Identified Phytochemicals in Apollonias barbujana Leaf Extract

| Compound Class | Specific Compounds Identified |

| Flavonoids | Epicatechin, Procyanidins, Flavonol derivatives |

| Phenolic Acids | Not explicitly detailed, but present in the polyphenolic profile |

These compounds are known for their antioxidant properties and likely contribute to the traditional medicinal uses of this plant.

Signaling Pathways

Due to the lack of specific research on this compound, a definitive signaling pathway cannot be described. However, many megastigmane derivatives have been reported to exhibit anti-inflammatory effects. A general anti-inflammatory signaling pathway often involves the inhibition of pro-inflammatory mediators.

Conclusion

This technical guide provides an overview of this compound and the known phytochemicals in Apollonias barbujana. While the direct link between the specific megastigmane and this plant remains to be scientifically validated, the general protocols for isolation and the known presence of other bioactive compounds in A. barbujana offer valuable information for researchers. Further phytochemical investigation of Apollonias barbujana is warranted to confirm the presence of this compound and to fully explore its therapeutic potential.

Potential Therapeutic Applications of Megastigm-7-ene-3,4,6,9-tetrol: A Technical Guide for Drug Discovery Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol belongs to the megastigmane class of compounds, which are norisoprenoids derived from the degradation of carotenoids. While direct and extensive research on the therapeutic applications of this compound is limited, a growing body of evidence suggests that the broader class of megastigmane glycosides and their derivatives possess significant pharmacological potential. This technical guide consolidates the current understanding of the biological activities of structurally related megastigmane compounds, providing a framework for exploring the therapeutic utility of this compound. The primary areas of interest based on existing research are its potential anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Potential

Numerous studies have demonstrated the anti-inflammatory properties of various megastigmane glycosides isolated from a range of medicinal plants. These compounds have been shown to modulate key inflammatory pathways, suggesting that this compound may exhibit similar activities.

Inhibition of Pro-Inflammatory Mediators

Megastigmane derivatives have been reported to inhibit the production of critical pro-inflammatory mediators in cellular models of inflammation, primarily in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The inhibitory activities of several megastigmane glycosides are summarized below.

| Compound | Source | Assay System | Target | Activity (IC₅₀ µM) | Reference |

| Streilicifoloside E | Streblus ilicifolius | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 26.33 | [1][2] |

| Platanionoside D | Streblus ilicifolius | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 21.84 | [1][2] |

| Unnamed Megastigmane Glycosides (1, 3, 7, 8) | Nicotiana tabacum | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) Production | 42.3-61.7 | [3] |

| β-Damascenone | Epipremnum pinnatum | LPS-stimulated HUVECtert cells | E-selectin mRNA expression | ~10 | [2] |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of megastigmane compounds are often attributed to their ability to interfere with key signaling cascades that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory agents.

Studies on compounds like streilicifoloside E and platanionoside D have shown that they can markedly decrease the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in LPS-induced RAW264.7 cells in a dose-dependent manner.[1] This is often linked to the inhibition of the NF-κB signaling pathway.

Neuroprotective Potential

Recent studies have also highlighted the neuroprotective activities of megastigmane glycosides, suggesting a potential role for this compound in the management of neurodegenerative diseases.

Protection Against Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative conditions. Certain megastigmane glycosides have been shown to protect neuronal cells from oxidative damage.

| Compound | Source | Assay System | Effect |

| Megastigmane Glycosides (3, 6-10) | Heterosmilax yunnanensis | H₂O₂-induced PC12 cells | Good neuroprotective activity |

The neuroprotective activity of these compounds was assessed in a hydrogen peroxide (H₂O₂)-induced PC12 cell model, indicating their potential to mitigate oxidative stress-induced neuronal injury.[4]

References

- 1. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Two new megastigmane glycosides from the leaves of Nicotiana tabacum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Megastigm-7-ene-3,4,6,9-tetrol from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a naturally occurring megastigmane-type sesquiterpenoid. This class of compounds is known for a variety of biological activities, making them of interest for further research and drug development. Megastigmane glycosides, the parent class of compounds, have demonstrated anti-melanogenic, anti-inflammatory, neuroprotective, antioxidant, antitumor, antimicrobial, and hepatoprotective properties. This document provides an overview of the isolation and purification of this compound from its known plant sources, Apollonias barbujana and Desmos cochinchinensis var. fulvescens.[1] The structural elucidation of this compound has been achieved through modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₄ | [2] |

| Molecular Weight | 244.33 g/mol | [3] |

| CAS Number | 180164-14-1 | [2] |

| Appearance | Not specified in available literature | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Experimental Protocols

While a detailed, step-by-step protocol for the isolation and purification of this compound is not fully available in the public domain, the following general procedure is inferred from the phytochemical investigation of Desmos cochinchinensis var. fulvescens.[1]

1. Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., leaves, stems) of Apollonias barbujana or Desmos cochinchinensis var. fulvescens.

-

Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of phytochemicals.

-

Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Perform a maceration of the powdered plant material with methanol (B129727) (MeOH) at room temperature. The duration of the maceration is typically several days, with occasional agitation to ensure thorough extraction.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Chromatographic Purification:

-

The crude extract is typically subjected to a series of chromatographic techniques to isolate the target compound. A general workflow is as follows:

-

Initial Fractionation: The crude methanol extract can be fractionated using liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction) is then subjected to column chromatography. Common stationary phases include silica (B1680970) gel or reversed-phase C18 silica gel.

-

Elution: A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate, or methanol and water) is used to separate the different components of the fraction.

-

Further Purification: Fractions containing the compound of interest are often further purified using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

4. Structure Elucidation:

-

The structure of the purified compound is determined using spectroscopic methods:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons. The relative configuration can be assigned using NOESY experiments.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Quantitative Data

Specific quantitative data, such as the yield and purity of this compound from its natural sources, are not detailed in the currently available literature. This information would typically be reported in the primary research article describing its isolation.

Spectroscopic Data

While the literature confirms the use of NMR for structure elucidation, the specific chemical shift data for this compound is not provided in the readily accessible search results. For detailed spectroscopic data, it is recommended to consult the publication: Helvetica Chimica Acta, 2014, 12.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from plant material.

Caption: Generalized workflow for the isolation and purification of this compound.

Potential Biological Activity Relationship

As the specific signaling pathway for this compound is not yet elucidated, the following diagram illustrates a hypothetical relationship based on the known anti-inflammatory activities of related megastigmane glycosides. This is a generalized representation and requires experimental validation for this specific compound.

References

Application Notes and Protocols for the Extraction of Megastigm-7-ene-3,4,6,9-tetrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigm-7-ene-3,4,6,9-tetrol is a C13-norisoprenoid, a class of compounds typically formed from the oxidative degradation of carotenoids.[1] These compounds, and their glycosidic forms, are widely distributed in the plant kingdom and have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2][3][4][5] This document provides a detailed protocol for the extraction and isolation of this compound and related megastigmane glycosides from plant sources. The methodologies outlined are based on established principles for the extraction of carotenoid-derived natural products.

Data Presentation

As specific yield data for this compound is not widely published, the following table provides a comparative summary of yields for the broader category of carotenoids using various extraction techniques. This data can serve as a benchmark for optimizing the extraction of megastigmane compounds.

| Extraction Method | Plant Source | Solvent(s) | Key Parameters | Yield | Reference |

| Conventional Solvent | Dry Tomato Waste | Ethyl Lactate | 30 min, 70°C | 243.00 mg/kg | [6] |

| Conventional Solvent | Dry Tomato Waste | Acetone (B3395972) | 30 min, 70°C | 51.90 mg/kg | [6] |

| Conventional Solvent | Dry Tomato Waste | Hexane | 30 min, 70°C | 34.45 mg/kg | [6] |

| Ultrasound-Assisted | Buriti Pulp | Acetone/Ethanol (75:25) | 30 min, 40 kHz, 80 W | 1026 µg/g | [6] |

| Subcritical Fluid | Laminaria japonica | R134a with Ethanol | 51°C, 17 MPa, 4.73% Ethanol | 0.233 g/kg | [6] |

| Supercritical Fluid | Carrot Peels | Supercritical CO2 | Optimized conditions | Comparable to edible oil extraction | [7] |

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from plant material. This protocol may require optimization depending on the specific plant matrix.

Sample Preparation

-

Plant Material Selection: Select fresh or dried plant material known to contain megastigmane glycosides. Examples from the literature include species from Gynostemma, Sedum, Streblus, and Dichrocephala.[2][8][9][10]

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent extraction. For fresh material, homogenization in the extraction solvent is recommended.

Extraction

A variety of extraction techniques can be employed, from conventional solvent extraction to more modern, "green" methods.[11][12][13]

a) Conventional Solvent Extraction:

-

Maceration:

-

Soak the powdered plant material in a polar solvent such as methanol (B129727), ethanol, or a mixture of acetone and water. A typical starting ratio is 1:10 (w/v) of plant material to solvent.

-

Agitate the mixture at room temperature for 24-48 hours.

-

Filter the extract and repeat the process two to three times with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Soxhlet Extraction:

-

Place the powdered plant material in a thimble in a Soxhlet apparatus.

-

Extract with a solvent of medium polarity, such as ethyl acetate (B1210297) or acetone, for several hours. This method is generally more efficient than maceration but can degrade thermolabile compounds.

-

b) Ultrasound-Assisted Extraction (UAE):

-

Suspend the powdered plant material in the chosen solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Apply ultrasound at a controlled temperature (e.g., 40-50°C) for a shorter duration (e.g., 30-60 minutes) compared to conventional methods.

-

Filter the extract and repeat the process.

Fractionation and Purification

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a water/methanol mixture.

-

Perform sequential partitioning with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate, and n-butanol. Megastigmane glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

-

Column Chromatography:

-

Subject the enriched fraction to column chromatography. A variety of stationary phases can be used, including silica (B1680970) gel, C18 reversed-phase silica, or Sephadex LH-20.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or water and methanol for reversed-phase chromatography.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC with a C18 column.

-

Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the target compound.

-

Structure Elucidation

The structure of the isolated compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR for detailed structural analysis.

-

Circular Dichroism (CD): To determine the absolute stereochemistry.

Visualizations

Experimental Workflow

Caption: General workflow for the extraction and purification of this compound.

Postulated Anti-Inflammatory Signaling Pathway

Some megastigmane glycosides have demonstrated anti-inflammatory activity, potentially through the inhibition of the NF-κB signaling pathway.[2]

Caption: Potential mechanism of anti-inflammatory action of megastigmane glycosides via NF-κB pathway inhibition.

References

- 1. zenodo.org [zenodo.org]

- 2. Megastigmane glycosides from Streblus ilicifolius (S.Vidal) Corner and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Megastigmane and Polyphenolic Components of Henna Leaves and Their Tumor-Specific Cytotoxicity on Human Oral Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Gynostemosides A-E, megastigmane glycosides from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Megastigmanes and their glucosides from the whole plant of Sedum sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]